2H-Tetrazole, 5-[4-(4-chlorophenoxy)phenyl]-
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Overview
Description
2H-Tetrazole, 5-[4-(4-chlorophenoxy)phenyl]- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 2H-Tetrazole, 5-[4-(4-chlorophenoxy)phenyl]- typically involves a [3+2] cycloaddition reaction between an aryl diazonium and trimethylsilyldiazomethane . This method is advantageous due to its efficiency and the relatively mild reaction conditions required. Industrial production methods often utilize similar synthetic routes, with optimizations for large-scale production.
Chemical Reactions Analysis
2H-Tetrazole, 5-[4-(4-chlorophenoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The tetrazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.
Scientific Research Applications
2H-Tetrazole, 5-[4-(4-chlorophenoxy)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2H-Tetrazole, 5-[4-(4-chlorophenoxy)phenyl]- involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a manner similar to carboxylate groups . This interaction can modulate various biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
2H-Tetrazole, 5-[4-(4-chlorophenoxy)phenyl]- can be compared with other tetrazole derivatives, such as:
5-Phenyl-2H-tetrazole: Known for its use in pharmaceuticals as a bioisostere for carboxylic acids.
4-(2H-Tetrazol-2-yl)phenol: Used in the synthesis of complex organic molecules.
5-(4′-Methyl-[1,1′-biphenyl]-2-yl)-2H-tetrazole: Explored for its potential biological activities.
The uniqueness of 2H-Tetrazole, 5-[4-(4-chlorophenoxy)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9ClN4O |
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Molecular Weight |
272.69 g/mol |
IUPAC Name |
5-[4-(4-chlorophenoxy)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C13H9ClN4O/c14-10-3-7-12(8-4-10)19-11-5-1-9(2-6-11)13-15-17-18-16-13/h1-8H,(H,15,16,17,18) |
InChI Key |
XIWOUPPSEGLPLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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